molecular formula C5H8N4O2 B587760 5,6-Diamino-3-methyluracil-d3 CAS No. 1246816-74-9

5,6-Diamino-3-methyluracil-d3

Cat. No. B587760
CAS RN: 1246816-74-9
M. Wt: 159.163
InChI Key: KNGVGMVHBVVSCF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-3-methyluracil-d3 is a compound useful in organic synthesis . It is involved in the synthesis of biologically active molecules including 1H-Imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands, Pyrimidinyl purinediones via cyclocondensation, and Theophylline derivatives as adenosine receptor antagonists .


Molecular Structure Analysis

The molecular formula of 5,6-Diamino-3-methyluracil-d3 is C5H5D3N4O2 . The structure of a related compound, 5,6-Diamino-1,3-dimethyluracil, is available on ChemSpider .

Safety and Hazards

According to a Safety Data Sheet, 5,6-Diamino-1-methyluracil can cause skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, such as rubber gloves and eye protection, is advised .

properties

IUPAC Name

5,6-diamino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVGMVHBVVSCF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in ammonium hydroxide (100 mL) was added sodium hydrosulfite (6.8 g, 39.1 mmol) in small portions at 70° C., the mixture was stirred at 70° C. for 1 h. The mixture was concentrated and ice-water was added. The slurry was filtered and the filter cake was washed with water and ethanol and dried under vacuum to give 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione (2.0 g, 30.1% yield over two steps) as yellow solid. LCMS MH+ 157.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One

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